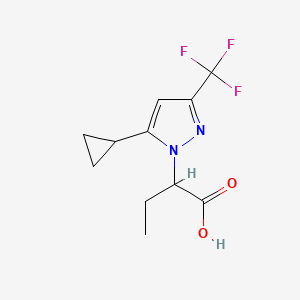

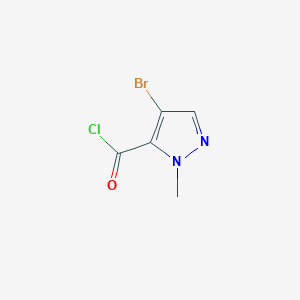

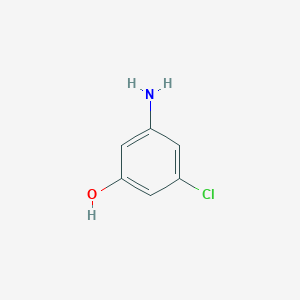

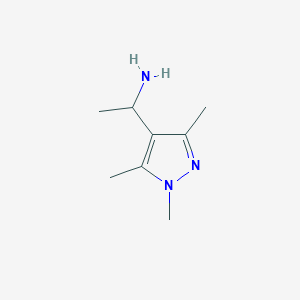

![molecular formula C9H14N2 B1287562 [(2,5-Dimetilfenil)metil]hidrazina CAS No. 51421-39-7](/img/structure/B1287562.png)

[(2,5-Dimetilfenil)metil]hidrazina

Descripción general

Descripción

[(2,5-Dimethylphenyl)methyl]hydrazine is a chemical compound that can be derived from 2,5-dimethylphenyl derivatives through reactions with hydrazine. This compound is part of a broader class of chemicals that have been synthesized and studied for various applications, including pharmacological effects. The compound itself is not explicitly detailed in the provided papers, but its related derivatives have been synthesized and characterized, providing insights into its potential structure and properties.

Synthesis Analysis

The synthesis of related compounds involves multiple steps, starting with the base molecule, such as 2,4-dimethylcarbolic acid, which is then reacted with other reagents like ethyl 2-bromoacetate and hydrazine to form intermediate compounds. For example, the synthesis of N'-substituted-2-(5-((2,4-dimethylphenoxy)methyl)-1,3,4-oxadiazol-2-ylthio)acetohydrazides involves refluxing with hydrazine to form the corresponding hydrazide . Similarly, substituted hydrazones can be prepared from 2-hydroxy-4,5-dimethylacetophenone and hydrazine in an alkaline medium . These methods suggest that [(2,5-Dimethylphenyl)methyl]hydrazine could be synthesized through a nucleophilic substitution reaction with hydrazine.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various spectroscopic techniques, including IR, 1H-NMR, and mass spectrometry. For instance, the structure of N-(dimethylphenyl)hydrazine carbothioamides was characterized by FT-IR, 1H-, and 13C-NMR spectroscopy . The crystal structure of some derivatives has also been determined by X-ray diffraction, providing detailed information on the molecular conformation and interactions . These analyses are crucial for understanding the molecular geometry and electronic structure of [(2,5-Dimethylphenyl)methyl]hydrazine.

Chemical Reactions Analysis

The chemical reactivity of dimethylphenyl derivatives with hydrazine has been explored in several studies. For example, the reaction of dimethyl methylenesuccinate with hydrazine yielded products that underwent rearrangement under certain conditions . The condensation of methyl 2-(benzyloxycarbonyl)amino-3-dimethylaminopropenoate with hydrazines led to regiospecific synthesis of pyrazoles . These reactions indicate that [(2,5-Dimethylphenyl)methyl]hydrazine could participate in various chemical transformations, potentially leading to the formation of heterocyclic compounds or other derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been inferred from their synthesis and structural characterization. The pharmacophoric properties of some N-(dimethylphenyl)hydrazine carbothioamides were studied, revealing potent antioxidant activity and inhibition of cancer cell proliferation . The thermodynamic parameters and vibrational analysis of ethyl-4-[(2,4-dinitrophenyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate indicated that the formation reaction is exothermic and spontaneous at room temperature . These findings suggest that [(2,5-Dimethylphenyl)methyl]hydrazine may also exhibit unique physical and chemical properties that could be relevant for various applications.

Aplicaciones Científicas De Investigación

Actividades antiléishmicas y antimaláricas

Se han sintetizado y evaluado derivados de pirazol acoplados a hidrazina, que incluyen [(2,5-Dimetilfenil)metil]hidrazina, para sus actividades antiléishmicas y antimaláricas . Estos compuestos han mostrado potentes actividades antiléishmicas y antimaláricas. Por ejemplo, uno de los derivados de pirazol sintetizados mostró una actividad antipromastigote superior, que fue más activa que los medicamentos estándar miltefosina y anfotericina B desoxicolato . Además, algunos de estos compuestos han mostrado efectos de inhibición significativos contra Plasmodium berghei .

Actividades antimicrobianas

El andamiaje 2,5-dimetilfenilo, una característica estructural en this compound, es común en muchos compuestos antimicrobianos . Se ha encontrado que estos compuestos tienen actividad antimicrobiana contra una amplia gama de microorganismos, incluidas bacterias, hongos y virus .

Actividades antiinflamatorias

Se ha informado que los compuestos que contienen el andamiaje 2,5-dimetilfenilo, como la 1-[1-(2,5-dimetiltiofen-3-il)etil]-1-hidroxíurea, actúan como agentes antiinflamatorios .

Antagonistas de la serotonina

Algunos compuestos con el andamiaje 2,5-dimetilfenilo, como la sal maleato de 1-(2,5-dimetiltiofen-3-il)-3-(5-metil-1H-imidazol-4-il)propan-1-ona, funcionan como antagonistas de la serotonina y se utilizan en el tratamiento del Alzheimer .

Actividades de inhibición de quinasas

Se ha informado que los compuestos que contienen el núcleo de tiofeno, que incluyen this compound, inhiben las quinasas .

Actividades anticancerígenas

Se ha informado que los compuestos que contienen el núcleo de tiofeno, que incluyen this compound, tienen actividades anticancerígenas .

Safety and Hazards

Mecanismo De Acción

Target of Action

The primary targets of [(2,5-Dimethylphenyl)methyl]hydrazine are aldehydes and ketones . The compound interacts with these targets through a nucleophilic addition reaction, where the nitrogen atom in the hydrazine moiety acts as a nucleophile .

Mode of Action

The mode of action involves the reaction of the hydrazine moiety with aldehydes or ketones to form hydrazones . The nitrogen atom in the hydrazine acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone . This results in the formation of an intermediate that eventually dehydrates to form the hydrazone .

Biochemical Pathways

The formation of hydrazones affects the concentration of aldehydes and ketones in the system . As the ketone gets used up, any hemiketals present decompose in an attempt to maintain the concentration of the ketone, according to Le Châtelier’s Principle .

Result of Action

The result of the action of [(2,5-Dimethylphenyl)methyl]hydrazine is the formation of hydrazones . Hydrazones have E and Z stereoisomers, but the energy barrier for interconversion is so low that it is difficult to isolate the isomers .

Action Environment

The action of [(2,5-Dimethylphenyl)methyl]hydrazine can be influenced by various environmental factors. For instance, the presence of acid can catalyze the reaction . .

Propiedades

IUPAC Name |

(2,5-dimethylphenyl)methylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2/c1-7-3-4-8(2)9(5-7)6-11-10/h3-5,11H,6,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJOOVLJGVFOGOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)CNN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70606215 | |

| Record name | [(2,5-Dimethylphenyl)methyl]hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70606215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

51421-39-7 | |

| Record name | [(2,5-Dimethylphenyl)methyl]hydrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51421-39-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [(2,5-Dimethylphenyl)methyl]hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70606215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

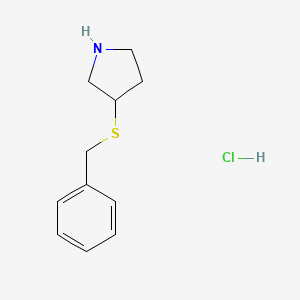

![2-methyl-3-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine](/img/structure/B1287512.png)